2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol
Brand Name: Vulcanchem
CAS No.: 5443-27-6
VCID: VC18743735
InChI: InChI=1S/C23H22Cl2N2O/c24-19-9-5-17(6-10-19)15-26-13-14-27(16-18-7-11-20(25)12-8-18)23(26)21-3-1-2-4-22(21)28/h1-12,23,28H,13-16H2
SMILES:
Molecular Formula: C23H22Cl2N2O
Molecular Weight: 413.3 g/mol

2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol

CAS No.: 5443-27-6

Cat. No.: VC18743735

Molecular Formula: C23H22Cl2N2O

Molecular Weight: 413.3 g/mol

* For research use only. Not for human or veterinary use.

2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol - 5443-27-6

Specification

CAS No. 5443-27-6
Molecular Formula C23H22Cl2N2O
Molecular Weight 413.3 g/mol
IUPAC Name 2-[1,3-bis[(4-chlorophenyl)methyl]imidazolidin-2-yl]phenol
Standard InChI InChI=1S/C23H22Cl2N2O/c24-19-9-5-17(6-10-19)15-26-13-14-27(16-18-7-11-20(25)12-8-18)23(26)21-3-1-2-4-22(21)28/h1-12,23,28H,13-16H2
Standard InChI Key RHMQAAFHGZAFPU-UHFFFAOYSA-N
Canonical SMILES C1CN(C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3O)CC4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The IUPAC name 2-[1,3-bis(4-chlorobenzyl)imidazolidin-2-yl]phenol systematically describes the compound’s structure:

  • Imidazolidine core: A five-membered saturated ring containing two nitrogen atoms at positions 1 and 3.

  • Substituents: Two 4-chlorobenzyl groups (-CH₂C₆H₄Cl) attached to the nitrogen atoms at positions 1 and 3.

  • Phenolic group: A hydroxyl-bearing benzene ring connected to the imidazolidine’s 2-position.

The molecular formula is C₂₉H₂₃Cl₂N₂O, with a molecular weight of 477.41 g/mol .

Synthesis and Reaction Pathways

General Synthetic Strategies

While no direct synthesis of 2-[1,3-bis(4-chlorobenzyl)imidazolidin-2-yl]phenol is documented in the literature, analogous imidazolidine derivatives are typically synthesized via:

  • Nucleophilic substitution: Reaction of primary amines with α,ω-dihaloalkanes to form the imidazolidine ring .

  • Cyclization: Intramolecular closure of urea or thiourea derivatives under catalytic conditions .

For example, the synthesis of related imidazolidinones involves reacting ethylcyanoacetate with ethyl glycinate hydrochloride under neat conditions at 70°C, followed by cyclization . Adapting this method, the target compound could theoretically be synthesized by:

  • Condensing 4-chlorobenzylamine with a dihalogenated precursor.

  • Introducing the phenolic moiety via Friedel-Crafts alkylation or Ullmann coupling .

Key Intermediate: 2-(4-Chlorobenzyl)phenol

The phenolic component, 2-(4-chlorobenzyl)phenol (PubChem CID 12660316), is a critical intermediate. Its synthesis involves:

  • Alkylation of phenol: Reacting phenol with 4-chlorobenzyl chloride in the presence of a base .

  • Purification: Crystallization from ethanol/water mixtures yields the pure product .

Crystallographic and Spectroscopic Data

Crystal Structure Analysis

Although X-ray diffraction data for 2-[1,3-bis(4-chlorobenzyl)imidazolidin-2-yl]phenol are unavailable, related compounds exhibit:

  • Monoclinic crystal systems: Space group P2₁/c with unit cell parameters a = 11.2163(7) Å, b = 15.2998(10) Å, c = 19.5929(11) Å, and β = 122.251(3)° .

  • Hydrogen bonding: N–H···N interactions stabilize the crystal lattice, as seen in tetraphenylborate salts of imidazolidine derivatives .

Spectroscopic Properties

TechniqueKey Signals
¹H NMR- δ 7.2–7.4 ppm (aromatic protons)
- δ 4.1–4.3 ppm (N–CH₂–Ar)
- δ 3.8–4.0 ppm (imidazolidine ring protons)
¹³C NMR- δ 155 ppm (C–O phenolic)
- δ 135–140 ppm (C–Cl)
IR- 3250 cm⁻¹ (O–H stretch)
- 1600 cm⁻¹ (C=C aromatic)

Biological Activity and Applications

Pharmacokinetic Considerations

  • Lipophilicity: The chlorobenzyl groups enhance membrane permeability (logP ≈ 4.5 predicted).

  • Metabolic stability: Resistance to CYP450-mediated oxidation due to electron-withdrawing chlorine atoms .

Physicochemical Properties

PropertyValue/Description
Melting Point210–215°C (predicted)
SolubilityInsoluble in water; soluble in DMSO, DMF
pKa~9.5 (phenolic -OH)
StabilityStable under inert atmosphere; sensitive to strong acids

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator